molecular formula C17H21NO4S B5403025 methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate

methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate

Cat. No. B5403025
M. Wt: 335.4 g/mol
InChI Key: VTJYJQFKNLLGNV-NTEUORMPSA-N
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Description

Methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate is a chemical compound that belongs to the class of thienylidene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Mechanism of Action

The exact mechanism of action of methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate has been shown to exert a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as COX-2, iNOS, and ROS. Additionally, it has been shown to exhibit analgesic and antioxidant activities, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate in lab experiments is its relatively low toxicity and high solubility in various solvents. However, its synthesis method is complex and requires several steps, which may limit its availability and practicality for large-scale experiments.

Future Directions

There are several potential future directions for the research on methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate. One area of interest is the development of novel therapeutic agents based on its anti-inflammatory, analgesic, and antioxidant activities. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other fields, such as cancer research and neurodegenerative diseases.

Synthesis Methods

The synthesis of methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate can be achieved through a multistep reaction involving the condensation of 3-acetyl-4-hydroxythiophene with benzoyl chloride, followed by the reaction with methyl 5-bromopentanoate in the presence of a base. The product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

Methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

methyl (5E)-5-(4-benzamido-3-hydroxythiolan-2-ylidene)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJYJQFKNLLGNV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\C(C(CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate

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